6-[4-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-{4-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is a complex organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE typically involves multiple steps, starting with the preparation of the key intermediate, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylpiperazine. This intermediate is then reacted with 3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-{4-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atoms and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
6-{4-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 6-{4-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl groups contribute to its high reactivity and ability to form strong interactions with biological molecules. This can result in the modulation of enzymatic activity, inhibition of protein-protein interactions, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: A related compound with similar fluorine and trifluoromethyl groups.
4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide: Another compound with a similar structure and reactivity.
Uniqueness
6-{4-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is unique due to its combination of a piperazine ring, a triazolopyridazine core, and multiple fluorine atoms. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H10F10N6 |
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Molecular Weight |
488.29 g/mol |
IUPAC Name |
6-[4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H10F10N6/c18-10-9(16(22,23)24)11(19)13(21)14(12(10)20)32-5-3-31(4-6-32)8-2-1-7-28-29-15(17(25,26)27)33(7)30-8/h1-2H,3-6H2 |
InChI Key |
FQUIFMDFGKPAFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=C(C(=C(C(=C4F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
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